molecular formula C9H11ClO B14042731 5-Chloro-2-methoxy-1,3-dimethylbenzene CAS No. 14804-27-4

5-Chloro-2-methoxy-1,3-dimethylbenzene

Cat. No.: B14042731
CAS No.: 14804-27-4
M. Wt: 170.63 g/mol
InChI Key: MXAOCQCPDIIBGZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-methoxy-1,3-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 2-methoxy-1,3-dimethylbenzene.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-Methoxy-1,3-dimethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can undergo substitution by electrophiles. The presence of electron-donating groups like the methoxy group enhances its reactivity towards electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxy-1,3-dimethylbenzene
  • 4-Chloro-3,5-dimethylphenyl methyl ether
  • 1-Chloro-3,5-dimethylbenzene

Uniqueness

5-Chloro-2-methoxy-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

14804-27-4

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

5-chloro-2-methoxy-1,3-dimethylbenzene

InChI

InChI=1S/C9H11ClO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3

InChI Key

MXAOCQCPDIIBGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)Cl

Origin of Product

United States

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